2-cyclopropyl-N4-pentylpyrimidine-4,6-diamine

Vue d'ensemble

Description

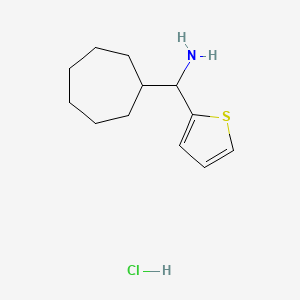

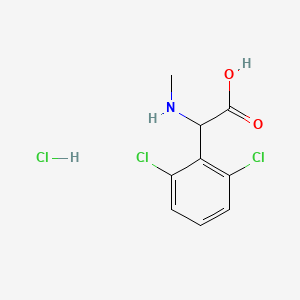

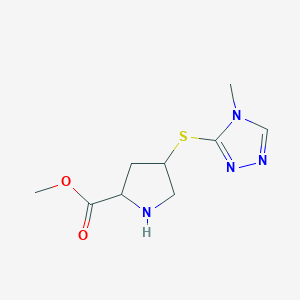

2-cyclopropyl-N4-pentylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C12H20N4 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

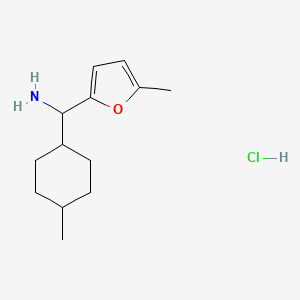

The molecular structure of this compound consists of a pyrimidine ring substituted with a cyclopropyl group and a pentyl group . The molecule contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .Applications De Recherche Scientifique

Synthesis and Characterization

A study focused on the synthesis and X-ray study of novel purine and pyrimidine derivatives, highlighting the structural configurations and intermolecular hydrogen bonding patterns. These findings contribute to understanding the chemical and physical properties of such compounds, which are crucial for their potential applications in various fields, including medicinal chemistry and materials science (Cetina et al., 2004).

Optical and Electrical Properties

Research on novel fluorescent poly(pyridine-imide) acid chemosensors demonstrates the application of pyrimidine derivatives in developing materials with unique optical properties. These materials exhibit "off–on" fluorescent switching behavior, which can be exploited in sensors and switches, underscoring the versatility of pyrimidine derivatives in creating advanced functional materials (Wang et al., 2008).

Coordination Chemistry

Investigations into nickel(II) and copper(II) complexes of tetradentate unsymmetrical Schiff base ligands derived from pyrimidine derivatives reveal insights into positional isomerism in coordination compounds. Such studies are vital for the development of coordination chemistry and the design of metal-organic frameworks (MOFs) and catalysts, which have wide-ranging applications in gas storage, separation technologies, and catalysis (Chattopadhyay et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, have been studied extensively and are known to have significant biological applications .

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to their biological effects .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds are known to have significant biological effects .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Analyse Biochimique

Biochemical Properties

2-cyclopropyl-N4-pentylpyrimidine-4,6-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins, thereby inhibiting cell cycle progression. This interaction is essential for its potential use as an anticancer agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce cell cycle arrest in various cancer cell lines, including breast and gastric cancer cells . By inhibiting CDKs, the compound disrupts cell signaling pathways that are essential for cell proliferation. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis. This dual action makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins required for cell cycle progression. Furthermore, the compound has been shown to induce conformational changes in CDKs, enhancing its inhibitory effects. These molecular interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis. These findings highlight its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine. These metabolic pathways are crucial for its clearance from the body and influence its pharmacokinetic properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins that facilitate its uptake into cells . Once inside the cells, the compound accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDKs. The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound predominantly localizes to the nucleus, where it interacts with CDKs and other nuclear proteins . This localization is facilitated by specific targeting signals that direct the compound to the nucleus. Additionally, post-translational modifications such as phosphorylation may influence its subcellular distribution and activity.

Propriétés

IUPAC Name |

2-cyclopropyl-4-N-pentylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-3-4-7-14-11-8-10(13)15-12(16-11)9-5-6-9/h8-9H,2-7H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXKVRDZRIFHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=NC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)